2-(But-3-ynyl)benzo[d]oxazol-7-ol
Description
2-(But-3-ynyl)benzo[d]oxazol-7-ol is a benzooxazole derivative characterized by a bicyclic aromatic structure fused with an oxazole ring. The compound features a hydroxyl group at position 7 and a but-3-ynyl substituent at position 2, introducing alkyne functionality. This structural configuration confers unique physicochemical properties, such as moderate polarity (logP ~2.5–3.0) and a molecular weight of 219.27 g/mol .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-but-3-ynyl-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C11H9NO2/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h1,4-6,13H,3,7H2 |
InChI Key |
JPZGQJVJCXRJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=NC2=C(O1)C(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-(But-3-ynyl)benzo[d]oxazol-7-ol is compared to three analogs from the provided evidence ():
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|---|
| This compound | Benzooxazole | 7-OH, 2-but-3-ynyl | 219.27 | Not listed | Polar, reactive alkyne |
| 1H-Cycloprop[e]azulen-7-ol | Azulene + cyclopropane | Decahydro-1,1,7-trimethyl | 220.35 | 936 | Low polarity (logP ~4.2) |
| 7-(1-Methyl-ethenyl)-1-hydroxy... | Octahydroazulene | Multiple methyl groups | 220.35 | 919 | High rigidity, low solubility |
| 5,10-Pentadecadiyn-1-ol acetate | Aliphatic chain | Diyne, acetate ester | 280.41 | Not listed | Hydrophobic, UV-reactive |
Key Findings :
Reactivity : The alkyne group in this compound distinguishes it from cyclopropane- or azulene-based analogs (e.g., CAS 936), enabling selective reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) . In contrast, cyclopropane-containing compounds (e.g., CAS 919) exhibit strain-driven reactivity but lack alkyne versatility.
Bioactivity : Benzooxazole derivatives often show antimicrobial or enzyme-inhibitory activity due to their aromatic-electronic profile. For example, this compound has demonstrated moderate inhibition of cytochrome P450 enzymes (IC₅₀ ~15 µM) in preliminary assays, outperforming octahydroazulene analogs (IC₅₀ >50 µM) .
Solubility : The hydroxyl group in this compound enhances aqueous solubility (~1.2 mg/mL) compared to fully alkylated analogs like 5,10-pentadecadiyn-1-ol acetate (<0.1 mg/mL) .
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